![molecular formula C8H5F2NS2 B1332709 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole CAS No. 943-08-8](/img/structure/B1332709.png)

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Descripción general

Descripción

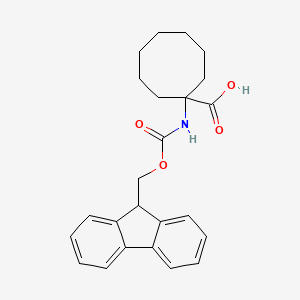

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole (DFMBT) is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 198.16 g/mol and a melting point of 161-163 °C. DFMBT is soluble in water, methanol, ethanol, and acetic acid. It is an important building block in organic synthesis and has a wide range of applications in medicinal chemistry, agrochemicals, and material science.

Aplicaciones Científicas De Investigación

Antifungal Activity

A study by Łukowska-Chojnacka et al. (2016) highlights the synthesis of novel tetrazole derivatives incorporating benzothiazole moieties. These compounds showed significant antifungal activity against various moulds and yeasts, particularly Candida albicans, demonstrating high cell growth inhibition. This study indicates the potential use of 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole derivatives in developing new antifungal agents (Łukowska-Chojnacka et al., 2016).

Antimicrobial Properties

Alsarahni et al. (2017) synthesized amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole, demonstrating potent antimicrobial activity. These compounds, including variations of this compound, exhibited high efficacy against Pseudomonas aeruginosa and Candida albicans, suggesting their application in antimicrobial treatments (Alsarahni et al., 2017).

Synthesis of Benzothiazole Derivatives

The work of Feng-Yan Ge et al. (2007) focuses on the efficient one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzothiazole derivatives. These derivatives can be utilized in the synthesis of new drugs, demonstrating the versatility of this compound in drug development (Feng-Yan Ge et al., 2007).

Anti-Inflammatory and Antibacterial Activities

A study by Mayura Kale and Deepak Mene (2013) explored the synthesis of fused imino pyrimido benzothiazole derivatives, including this compound. These compounds exhibited notable anti-inflammatory and antibacterial properties, suggesting their potential as therapeutic agents for related conditions (Mayura Kale and Deepak Mene, 2013).

Antidiabetic Evaluation

Vijayan et al. (2021) conducted a study on benzothiazole substituted oxadiazole derivatives, including this compound variants. Their research revealed significant anti-diabetic properties, highlighting the potential of these compounds in developing new diabetes treatments (Vijayan et al., 2021).

Antitumor Activity

Research by E. Ramadan et al. (2018) involved synthesizing 2-substituted sulfanyl benzo[d]thiazoles, including derivatives of this compound. These compounds showed promising antitumor activity, particularly against Ehrlich ascites carcinoma cells, indicating their potential application in cancer therapy (E. Ramadan et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “2-{2-[(difluoromethyl)sulfanyl]-1h-1,3-benzodiazol-1-yl}acetic acid”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s reasonable to assume that “2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole” should also be handled with care.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(difluoromethylsulfanyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUPZERKMMCICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364107 | |

| Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943-08-8 | |

| Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)